![molecular formula C19H20ClF3N2O2 B1429145 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride](/img/structure/B1429145.png)
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride
Descripción general
Descripción
NS 6740 es un compuesto orgánico sintético conocido como agonista silencioso para el receptor nicotínico de acetilcolina alfa-7. Este receptor es un canal iónico regulado por ligando que juega un papel crucial en los sistemas nervioso central y periférico. Los agonistas silenciosos como NS 6740 se unen al receptor pero no lo activan directamente. En cambio, estabilizan el receptor en un estado desensibilizado, que puede reactivarse mediante moduladores alostéricos positivos .
Métodos De Preparación
La síntesis de NS 6740 implica varios pasos, incluida la formación de enlaces carbono-carbono mediante monoarilación catalizada por paladio y acoplamiento organolítico con N-Boc piperidinona. La ruta sintética es concisa e involucra tres pasos principales
Análisis De Reacciones Químicas
NS 6740 se somete a diversas reacciones químicas, principalmente involucrando su interacción con el receptor nicotínico de acetilcolina alfa-7. No exhibe una actividad agonista intrínseca significativa, pero puede inducir cambios conformacionales en el receptor. La actividad del compuesto se revela cuando se aplica junto con moduladores alostéricos positivos como PNU-120596 . Los principales productos formados a partir de estas reacciones son los estados activado o desensibilizado del receptor.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 400.8 g/mol . Its structure features a bicyclic framework that is significant for its interaction with biological targets.
Cholinergic Modulation
Research indicates that derivatives of 1,4-diazabicyclo[3.2.2]nonane, including the hydrochloride variant, act as cholinergic ligands at nicotinic acetylcholine receptors (nAChRs). These compounds have been shown to modulate both cholinergic and monoamine receptors, making them potential candidates for treating various neurological disorders .
- Targeted Diseases:
- Alzheimer's disease
- Vascular dementia
- Cognitive impairments related to alcoholism
- Other neurodegenerative disorders
The modulation of nAChRs is particularly relevant in conditions characterized by cholinergic deficiencies, such as senile dementia and cognitive decline.
Pain Management and Inflammation
The compound's ability to influence smooth muscle contraction suggests its potential utility in managing pain and inflammatory conditions. By acting on both the central and peripheral nervous systems, it may provide relief from symptoms associated with various inflammatory diseases .
Diagnostic Tools
Beyond therapeutic applications, the compound may serve as a diagnostic tool in neuroimaging. Its properties allow for in vivo receptor imaging, which can aid in understanding the dynamics of cholinergic systems within the brain .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
-
Study on Alzheimer's Disease:
A clinical trial involving nAChR modulators demonstrated improvements in cognitive function among patients with Alzheimer's disease, highlighting the importance of cholinergic signaling in memory and cognition. -
Pain Relief Trials:
Clinical evaluations have shown that compounds targeting nAChRs can significantly reduce pain perception in patients suffering from chronic pain conditions, suggesting a promising avenue for pain management therapies.
Comparative Analysis of Related Compounds
To understand the unique properties of 1,4-diazabicyclo[3.2.2]non-4-yl derivatives, a comparison with other known cholinergic agents can be beneficial:
Compound Name | Mechanism of Action | Target Receptors | Potential Applications |
---|---|---|---|
1,4-Diazabicyclo[3.2.2]non-4-yl derivative | nAChR modulation | nAChR, monoamine receptors | Alzheimer’s treatment, pain relief |
Donepezil | Acetylcholinesterase inhibitor | mAChR | Alzheimer’s treatment |
Galantamine | Allosteric modulator | nAChR | Cognitive enhancement |
Mecanismo De Acción
NS 6740 ejerce sus efectos uniéndose al receptor nicotínico de acetilcolina alfa-7 y estabilizándolo en un estado desensibilizado. Esta unión ocurre en el sitio de unión del agonista ortostérico, con el residuo S36 jugando un papel crucial en la interacción . El receptor desensibilizado puede reactivarse mediante moduladores alostéricos positivos, lo que lleva a corrientes transitorias. Este mecanismo permite que NS 6740 module la actividad del receptor sin causar una apertura continua del canal iónico .
Comparación Con Compuestos Similares
NS 6740 es único entre los agonistas silenciosos para el receptor nicotínico de acetilcolina alfa-7 debido a sus propiedades de unión específicas y su baja actividad agonista intrínseca. Compuestos similares incluyen NS 6784 y KC-1, que también actúan como agonistas silenciosos pero difieren en sus características estructurales y de unión . La capacidad de NS 6740 para estabilizar el receptor en un estado desensibilizado y sus posibles aplicaciones terapéuticas lo convierten en un compuesto distinto y valioso en el campo de la neurociencia .
Actividad Biológica
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride, a bicyclic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial efficacy, anti-inflammatory effects, and cytotoxicity.
Chemical Structure and Properties
- Molecular Formula : C19H19F3N2O2
- Molecular Weight : 364.36 g/mol
- CAS Number : 753500-02-6
- IUPAC Name : 1,4-Diazabicyclo[3.2.2]nonan-4-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone hydrochloride
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to 1,4-Diazabicyclo[3.2.2]non-4-yl derivatives against various bacterial strains. In particular, compounds with trifluoromethyl groups have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Compound | MIC (μM) | Bactericidal/Bacteriostatic |
---|---|---|
Compound 10 | 25.9 | Bactericidal |
Compound 11 | 12.9 | Bacteriostatic |
The minimum inhibitory concentrations (MICs) indicate that compound 10 is effective against both S. aureus and MRSA isolates, suggesting a broad-spectrum antibacterial activity .
Anti-inflammatory Potential
In vitro assays have demonstrated that the compound can modulate inflammatory responses by inhibiting the activation of NF-κB, a key transcription factor in inflammatory processes. The following table summarizes the anti-inflammatory effects:
Compound | NF-κB Activity (%) | IC50 (μM) |
---|---|---|
Compound 10 | -9% (decrease) | >20 |
Compound 11 | +10% (increase) | 6.5 |
The results suggest that specific substitutions on the phenyl ring significantly affect the anti-inflammatory potential of these compounds .
Cytotoxicity Studies
Cytotoxicity was assessed using MTT assays to determine the viability of various cell lines after exposure to different concentrations of the compound.
Cell Line | IC50 (μM) |
---|---|
HeLa cells | >20 |
MCF-7 cells | >20 |
These findings indicate that the compound does not exhibit significant cytotoxicity at concentrations below 20 μM, which is crucial for its therapeutic potential .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study investigated various derivatives of bicyclic compounds for their antimicrobial properties against clinical isolates of MRSA. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts . -
Anti-inflammatory Mechanisms :
Research has shown that bicyclic compounds can inhibit NF-κB activation by interfering with its nuclear translocation or DNA binding capabilities. This mechanism was observed in several analogs of the target compound, suggesting a pathway for therapeutic applications in inflammatory diseases . -
Pharmacokinetic Properties :
In silico studies have provided insights into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of similar compounds, indicating favorable properties for drug development .
Propiedades
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23;/h1-5,12,15H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRBONTAYCFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.